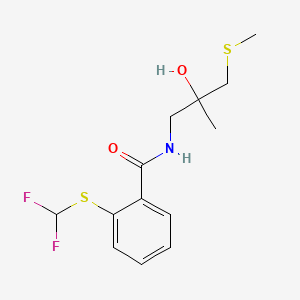
2-((difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it an ideal candidate for use in scientific research.
科学的研究の応用
Antimicrobial and Antifungal Applications
Several studies have investigated the antimicrobial and antifungal activities of related compounds. Thiourea derivatives and acylthioureas have been synthesized and tested for their interaction with bacterial cells, showing significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to grow in biofilms (Limban et al., 2011). Another study focused on fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), finding these compounds highly active against fungi and Gram-positive microorganisms (Carmellino et al., 1994).
Antiarrhythmic Activity
Benzamides with trifluoroethoxy ring substituents have been evaluated for their oral antiarrhythmic activity, demonstrating potential in this area. One specific compound, flecainide acetate, was highlighted for its efficacy and has undergone clinical trials as an antiarrhythmic agent (Banitt et al., 1977).
Antiandrogen Activity
Research into 3-(substituted thio)-2-hydroxypropionanilides and their derivatives has uncovered compounds with significant antiandrogen activity. This activity is crucial for the treatment of androgen-responsive diseases, with some compounds exhibiting potent antiandrogenic effects without agonist properties (Tucker et al., 1988).
Organogelation Properties
Highly fluorinated bis-benzamide compounds have been prepared and demonstrated to gelate isopropanol at low concentrations. This ability to form thixotropic gels suggests potential applications in material science, particularly in creating stable gels of substances like perfluorotributylamine at low temperatures (Loiseau et al., 2002).
特性
IUPAC Name |
2-(difluoromethylsulfanyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S2/c1-13(18,8-19-2)7-16-11(17)9-5-3-4-6-10(9)20-12(14)15/h3-6,12,18H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDFUMAPAUHVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1SC(F)F)(CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)thio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776765.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2776766.png)
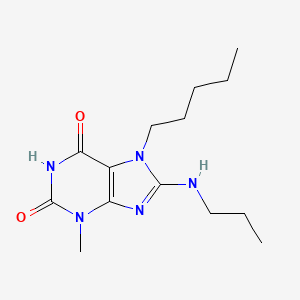
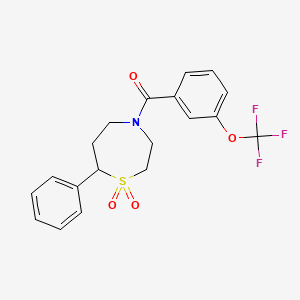
![1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B2776770.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2776771.png)
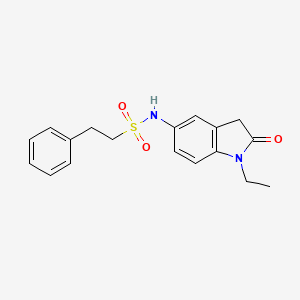
![N-(4-chlorophenyl)-3-{3-[(cyclohexylmethyl)amino]-3-oxopropyl}piperidine-1-carboxamide](/img/structure/B2776774.png)
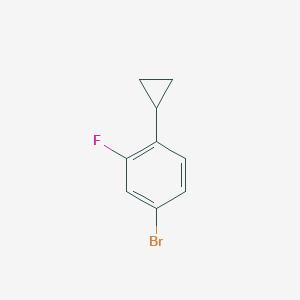
![3-methyl-1-phenyl-N-(prop-2-enylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2776779.png)

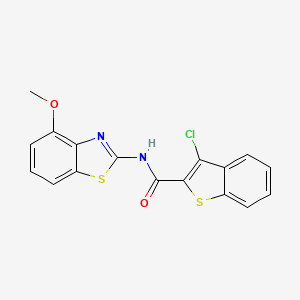
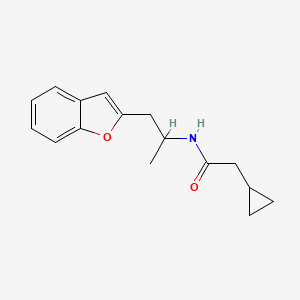
![1-benzyl-4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-2-one](/img/structure/B2776787.png)